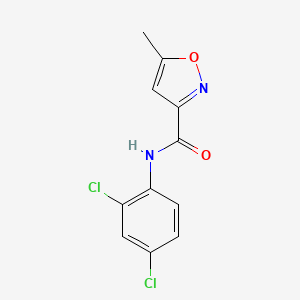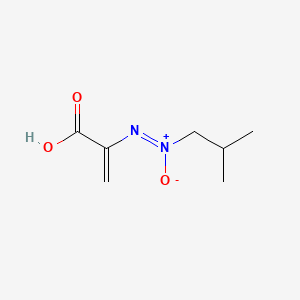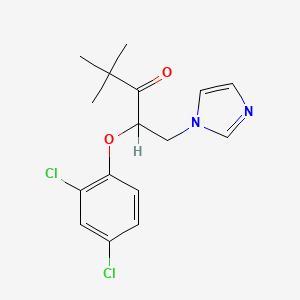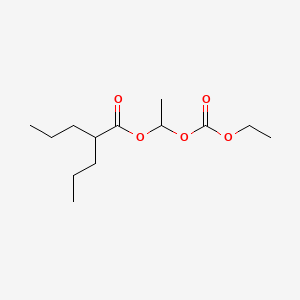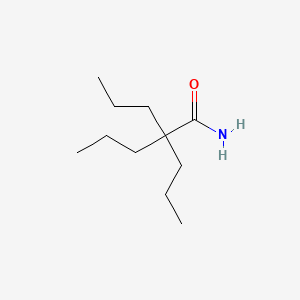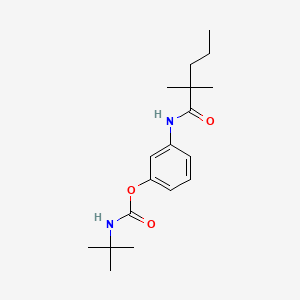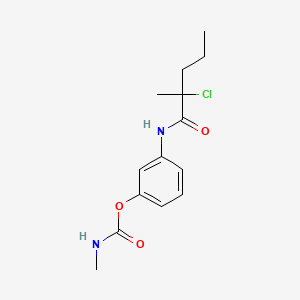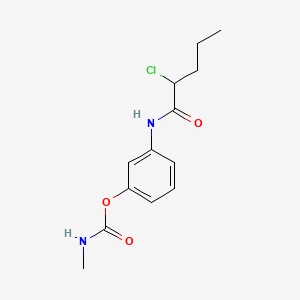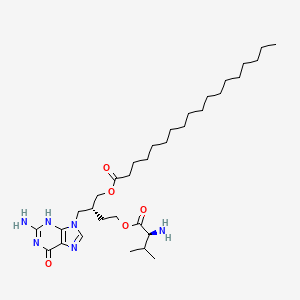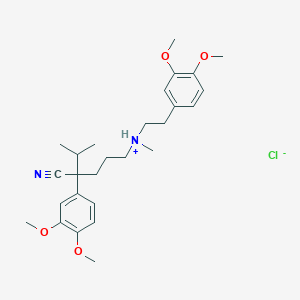
Chlorhydrate de vérapamil
Vue d'ensemble
Description
Le chlorhydrate de vérapamil est un bloqueur des canaux calciques de type phénylalkylamine utilisé principalement dans le traitement des affections cardiovasculaires telles que l'hypertension, l'angine de poitrine et certains types d'arythmies . Il agit en inhibant l'afflux d'ions calcium dans les cellules musculaires cardiaques et lisses, ce qui entraîne une relaxation des vaisseaux sanguins et une réduction de la fréquence cardiaque .
Applications De Recherche Scientifique
Verapamil hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Verapamil hydrochloride is a non-dihydropyridine calcium channel blocker . Its primary target is the L-type calcium channel . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the influx of calcium ions .
Mode of Action
Verapamil hydrochloride exerts its pharmacological effects by modulating the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells . By blocking the calcium channels, verapamil inhibits the transmembrane influx of calcium ions into these cells. This action leads to the relaxation of vascular smooth muscle and myocardial cells, resulting in dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, and decreased systemic blood pressure .
Biochemical Pathways
The blocking of calcium channels by verapamil affects several biochemical pathways. It inhibits the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries . This action results in a decrease in myocardial oxygen demand and an increase in oxygen supply . Furthermore, verapamil has been shown to induce the expression of cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .
Pharmacokinetics
Verapamil hydrochloride is administered orally or intravenously . It has a bioavailability of approximately 35.1% . The drug is metabolized in the liver, and its elimination half-life ranges from 2.8 to 7.4 hours . About 11% of the drug is excreted through the kidneys .
Result of Action
The action of verapamil results in various molecular and cellular effects. It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . Verapamil also has the capacity to reverse multidrug resistance by tumor cells by inhibiting drug efflux pump proteins, such as P-glycoprotein .
Action Environment
The action of verapamil can be influenced by environmental factors such as pH. The response of verapamil-sensitive electrodes was found to manifest itself in much more acidic media than might be expected from protolytic equilibrium . This is due to the non-exchangeable extraction of verapamil into the membrane phase . Therefore, the pH of the environment can significantly impact the efficacy and stability of verapamil.
Analyse Biochimique
Biochemical Properties
Verapamil hydrochloride interacts with various enzymes and proteins, primarily through its role as a calcium channel blocker . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells . This interaction with calcium channels is central to its biochemical role.
Cellular Effects
Verapamil hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating the influx of ionic calcium across the cell membrane . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Verapamil hydrochloride exerts its effects at the molecular level primarily through its role as a calcium channel blocker . It inhibits the calcium ion (and possibly sodium ion) influx through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Verapamil hydrochloride can change over time in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the search results, it is known that Verapamil hydrochloride has a relatively short duration of action, requiring dosing 3 to 4 times daily .
Dosage Effects in Animal Models
In animal models, the effects of Verapamil hydrochloride can vary with different dosages . For instance, a study found that Verapamil treatment (24, 48 mg/kg/day) significantly affected nano mechanical properties of the femurs in rats .
Metabolic Pathways
Verapamil hydrochloride is involved in various metabolic pathways. The primary metabolic pathways of Verapamil are N-dealkylation and O-demethylation . Most metabolites are excreted as inactive conjugates, with Norverapamil having about 20% of the pharmacological activity of the parent drug .
Transport and Distribution
Verapamil hydrochloride is transported and distributed within cells and tissues primarily through its role as a calcium channel blocker . It modulates the influx of ionic calcium across the cell membrane, which can impact its localization or accumulation .
Subcellular Localization
Given its role as a calcium channel blocker, it can be inferred that it likely localizes to areas where these channels are present, such as the cell membrane .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du chlorhydrate de vérapamil implique la préparation du 5-(3,4-diméthoxyphényléthyl)méthylamino-2-(3,4-diméthoxyphényl)-2-isopropylvaléronitrile . Le processus comprend généralement les étapes suivantes :
Formation de l'intermédiaire : La réaction commence par la condensation du 3,4-diméthoxybenzaldéhyde avec l'isobutyronitrile en présence d'une base pour former l'intermédiaire.
Addition d'amine : L'intermédiaire est ensuite mis en réaction avec de la méthylamine pour former le produit final.
Purification : Le produit brut est purifié par recristallisation ou chromatographie pour obtenir la base de vérapamil.
Formation du chlorhydrate : La base de vérapamil est convertie en son sel chlorhydrate par addition d'acide chlorhydrique dans de l'alcool isopropylique.
Méthodes de Production Industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement élevé et une pureté élevée, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions
Le chlorhydrate de vérapamil subit plusieurs types de réactions chimiques, notamment :
Oxydation : Dans des conditions oxydantes, le this compound peut se dégrader pour former de l'acide 3,4-diméthoxybenzoïque.
Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant dans les applications pharmaceutiques.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et Conditions Courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Alcool isopropylique, acétonitrile, eau.
Principaux Produits Formés
Oxydation : Acide 3,4-diméthoxybenzoïque.
Réduction : Diverses formes réduites du composé parent.
Substitution : Dérivés de vérapamil avec différents substituants sur les cycles aromatiques.
Applications de Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'Action
Le this compound exerce ses effets en inhibant l'afflux d'ions calcium par les canaux calciques de type L dans les membranes cellulaires des cellules musculaires cardiaques et lisses . Cette inhibition conduit à :
Vasodilatation : Relaxation des muscles lisses vasculaires, réduisant la pression artérielle.
Inotropisme négatif : Diminution de la force de contraction du muscle cardiaque.
Chronotropisme négatif : Réduction de la fréquence cardiaque.
Dromotropisme négatif : Ralentissement de la conduction des impulsions électriques à travers le nœud auriculo-ventriculaire.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de vérapamil appartient à la classe des bloqueurs des canaux calciques non-dihydropyridines, qui comprend également le diltiazem et la flunarizine . Comparé à ces composés :
Diltiazem : Mécanisme d'action similaire, mais avec une structure chimique et un profil pharmacocinétique légèrement différents.
Flunarizine : Utilisé principalement pour la prophylaxie de la migraine et a des effets supplémentaires sur d'autres canaux ioniques.
Composés Similaires
- Diltiazem
- Flunarizine
- Nifédipine (un bloqueur des canaux calciques de type dihydropyridine avec des propriétés pharmacologiques différentes)
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034095 | |
| Record name | Verapamil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-11-4 | |
| Record name | Verapamil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verapamil hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verapamil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Verapamil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Verapamil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verapamil hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERAPAMIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


